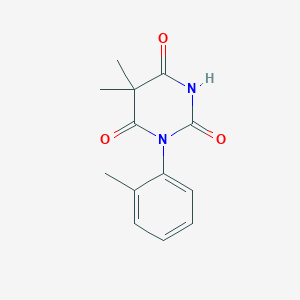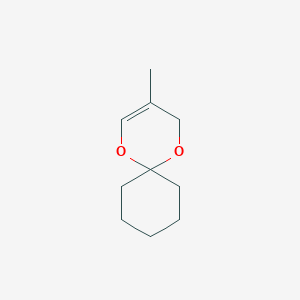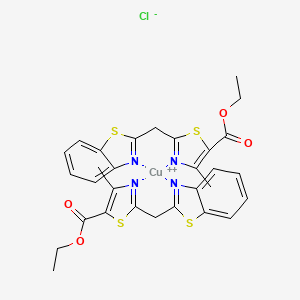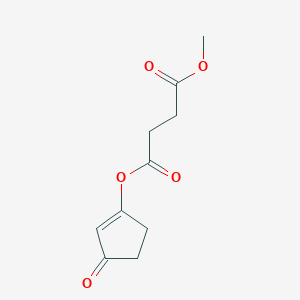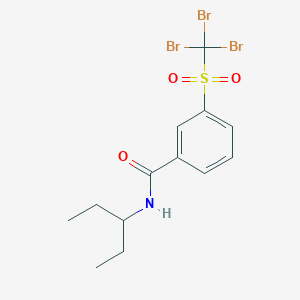
N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with a pentan-3-yl group and a tribromomethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with pentan-3-ylamine under appropriate conditions to form N-(Pentan-3-yl)benzamide.
Introduction of the Tribromomethanesulfonyl Group: The tribromomethanesulfonyl group can be introduced by reacting N-(Pentan-3-yl)benzamide with tribromomethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the tribromomethanesulfonyl group, yielding the corresponding benzamide.
Oxidation Reactions: Oxidation of the pentan-3-yl group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically yield the corresponding benzamide without the tribromomethanesulfonyl group.
Applications De Recherche Scientifique
N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Due to its unique structure, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound’s ability to undergo various chemical reactions makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The tribromomethanesulfonyl group can act as a reactive moiety, facilitating covalent binding to target proteins and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pentan-3-yl)-3-(trichloromethanesulfonyl)benzamide: Similar structure but with a trichloromethanesulfonyl group instead of a tribromomethanesulfonyl group.
N-(Pentan-3-yl)-3-(methanesulfonyl)benzamide: Contains a methanesulfonyl group instead of a tribromomethanesulfonyl group.
Uniqueness
N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The tribromomethanesulfonyl group is more electron-withdrawing and bulkier than the trichloromethanesulfonyl or methanesulfonyl groups, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
322475-44-5 |
|---|---|
Formule moléculaire |
C13H16Br3NO3S |
Poids moléculaire |
506.0 g/mol |
Nom IUPAC |
N-pentan-3-yl-3-(tribromomethylsulfonyl)benzamide |
InChI |
InChI=1S/C13H16Br3NO3S/c1-3-10(4-2)17-12(18)9-6-5-7-11(8-9)21(19,20)13(14,15)16/h5-8,10H,3-4H2,1-2H3,(H,17,18) |
Clé InChI |
SSAZIVWGHWNJEL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


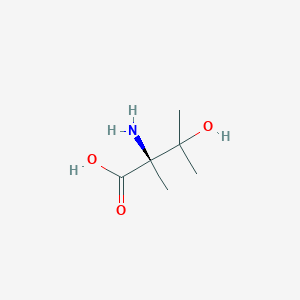
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
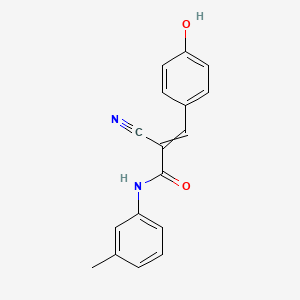



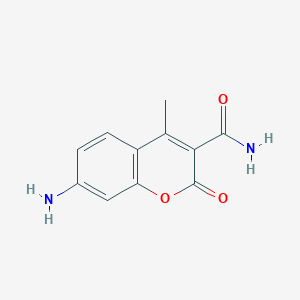

![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
